molecular formula C17H18N2O4 B082942 Phenmedipham-ethyl CAS No. 13684-44-1

Phenmedipham-ethyl

Cat. No. B082942
CAS RN: 13684-44-1
M. Wt: 314.34 g/mol
InChI Key: MVEFZZKZBYQFPP-UHFFFAOYSA-N
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Description

    • Phenmedipham-ethyl is a chemical compound that has been the subject of various scientific studies. The research focuses on its synthesis, molecular structure, and properties.
  • Synthesis Analysis

    • The synthesis of related ethyl compounds involves reactions such as the Claisen condensation and cyclization, as demonstrated in the synthesis of ethyl phenylacrylate under microwave irradiation, showing a high conversion rate of 95% (Jing, 2004).
  • Molecular Structure Analysis

    • Molecular structure investigations of similar ethyl compounds reveal complex geometries. For example, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, determined by X-ray diffraction, shows a triclinic crystal system (Achutha et al., 2017).
  • Chemical Reactions and Properties

    • Ethyl compounds, akin to Phenmedipham-ethyl, participate in various chemical reactions. For instance, the reaction dynamics of phenyl radicals with ethylene form styrene, as shown in a crossed molecular beam study (Zhang et al., 2007).
  • Physical Properties Analysis

    • The physical properties of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been characterized through spectroscopic methods and single crystal X-ray structural analysis (Viveka et al., 2016).
  • Chemical Properties Analysis

    • The chemical properties, including reactivity and interaction, can be inferred from studies like the synthesis and characterization of ethyl phenyl glyoxylate, providing insights into reaction conditions and yield (Bin-shou, 2011).

Scientific Research Applications

  • Weed Control in Agriculture : Phenmedipham-ethyl is effective in controlling broadleaf weeds in crops like sugarbeets (Beta vulgaris L.) and sunflowers (Helianthus annuus L.), as evidenced by studies demonstrating its impact on weed management and crop yields (Prodoehl et al., 1992; Anderson & Arnold, 1984; Dawson, 1975).

  • Herbicide Synergism : Studies have shown that combinations of phenmedipham-ethyl with other herbicides can lead to synergistic effects, enhancing the control of weeds like wild mustard and redroot pigweed (Anderson & Arnold, 1984).

  • Environmental Impact and Safety : Research has explored the metabolism of phenmedipham-ethyl in rats, showing rapid metabolism and elimination, which is crucial for understanding its environmental impact and safety (Sonawane & Knowles, 1971).

  • Effect on Photosynthesis : Phenmedipham-ethyl, as a photosystem II inhibitor, can decrease photosynthetic activity in certain plants. This property is utilized for weed control in crops like sugarbeets (Prodoehl et al., 1992).

  • Rainfall Influence on Efficacy : Research has shown that rainfall can significantly influence the effectiveness of phenmedipham-ethyl in controlling weeds (Anderson & Arnold, 1985).

  • Selectivity in Weed Control : Studies have investigated the basis for the selectivity of phenmedipham-ethyl on various weeds and crops, focusing on aspects like spray retention, absorption, and metabolism (Hendrick et al., 1974).

  • Herbicide Formulation and Application : Research on the formulation of phenmedipham-ethyl, its application methods, and the influence of adjuvants have been conducted to optimize its effectiveness and reduce crop injury (De Ruiter et al., 1997; Kucharski & Sadowski, 2009).

  • Toxicological Monitoring : Studies have been conducted to monitor the metabolism and presence of phenmedipham-ethyl in the environment, particularly focusing on the detection of metabolites in biological samples (Schettgen et al., 2001).

  • Analytical Detection Methods : Recent advances include the development of voltammetric methods for detecting phenmedipham-ethyl, utilizing carbon nanotubes for enhanced sensitivity (Demir & İnam, 2018).

Safety And Hazards

Phenmedipham-ethyl is not classified as a dangerous substance or mixture according to the Globally Harmonised System (GHS) . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Future Directions

The European Food Safety Authority (EFSA) received an application to modify the existing maximum residue level (MRL) for Phenmedipham-ethyl in celeriac . This suggests ongoing research and potential changes in the use and regulation of Phenmedipham-ethyl.

Relevant Papers The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance phenmedipham . Another paper discusses the modification of the existing maximum residue level for phenmedipham in celeriac .

properties

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFZZKZBYQFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075009
Record name Phenmedipham-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenmedipham-ethyl

CAS RN

13684-44-1
Record name Phenmedipham-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenmedipham-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13684-44-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENMEDIPHAM-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CO Knowles, HJ Benezet - Bulletin of Environmental Contamination and …, 1981 - Springer
MATERIALS AND METHODS The following radioactive pesticides were provided by NOR-AM Agricultural Products, Inc., Woodstock, Illinois: ethyl m-hydroxycarbanilate carbanilate or …
Number of citations: 32 link.springer.com
BR Sonawane, CO Knowles - Pesticide Biochemistry and Physiology, 1971 - Elsevier
The metabolic fate of EP-475 or ethyl m-hydroxycarbanilate carbanilate and phenmedipham or methyl m-hydroxycarbanilate m-methylcarbanilate, two relatively new postemergence …
Number of citations: 16 www.sciencedirect.com
B Liu, F Zhu, Y Huang, Y Wang, F Yu… - Journal of agricultural …, 2010 - ACS Publications
To increase efficiency of finding leads in pesticide design, reasonable screening rules for leads of fungicide, herbicide, and insecticide, respectively, are desired. Previous works …
Number of citations: 41 pubs.acs.org
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
BS Johnson, AE Erickson - Agronomy Journal, 1991 - Wiley Online Library
Normal tillage practices often create poor physical conditions for crop growth on lake plain soils in Michigan. Tillage studies were conducted in 1983 on Parkhill loam (fine‐loamy, mixed…
Number of citations: 11 acsess.onlinelibrary.wiley.com
A Garrigou, C Laurent, A Berthet, C Colosio, N Jas… - Safety science, 2020 - Elsevier
Personal protection equipment (PPE) holds a privileged position in safety interventions in many countries, despite the fact that they should only be used as a last resort. This is even …
Number of citations: 106 www.sciencedirect.com
JD Romano, Y Hao, JH Moore… - Chemical research in …, 2022 - ACS Publications
ComptoxAI is a new data infrastructure for computational and artificial intelligence research in predictive toxicology. Here, we describe and showcase ComptoxAI’s graph-structured …
Number of citations: 4 pubs.acs.org
RG APONTE, SG TRESCH, MG WITSCHEL, J LERCHL… - ic.gc.ca
Provided is a method for controlling undesired vegetation at a plant cultivation site, the method comprising the steps of providing, at the site, a plant that comprises one nucleic acid …
Number of citations: 0 www.ic.gc.ca
PP Choudhury, R Singh, D Ghosh, AR Sharma - 2016 - Director, ICAR-Directorate of Weed …
Number of citations: 54
PER GILLES, G MARIE-ANNE, J GUY - researchgate.net
Les zéolithes sont des dérivés aluminosilicates qui peuvent exister à l'état naturel ou bien avoir été modifiés ou préparés de manière spécifique. Il existe différents types de zéolithes. …
Number of citations: 0 www.researchgate.net

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